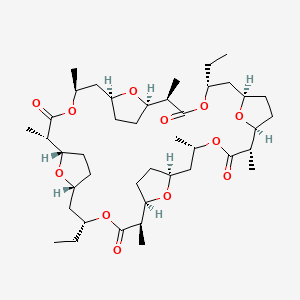
Dinactin
概要
説明
ジナクチンは、ストレプトマイセス属の特定の種によって産生されるマクロライド系抗生物質です。これはマクロテトロライドファミリーのメンバーであり、イオンフォア特性で知られており、これは脂質膜を横切ってイオンを輸送できることを意味します。
準備方法
合成経路と反応条件: ジナクチンは通常、ストレプトマイセス属の発酵液から単離されます。製造プロセスには、栄養培地と前駆体の刺激の最適化が含まれます。 たとえば、外因性酢酸、コハク酸、マロン酸、クエン酸の添加は、ジナクチン生合成を大幅に促進することが示されています .
工業的生産方法: ジナクチンの工業的生産には、最適化された栄養培地を使用した大規模発酵が含まれます。このプロセスには、極性海水と統計分析手法(Plackett-Burman 設計、最急降下法、中央複合設計など)の置き換えが含まれ、収量を最大化します。 バイオリアクターでのコハク酸の6パルス供給戦略は、279.0 mg / Lの最大生産量をもたらすことが報告されています .
化学反応の分析
反応の種類: ジナクチンは、酸化、還元、置換などのさまざまな化学反応を起こします。そのイオンフォア特性により、金属イオンと相互作用し、膜を横切って輸送を容易にします。
一般的な試薬と条件: ジナクチンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな溶媒があります。これらの反応の条件には、通常、最適な活性を確保するために、制御された温度とpHレベルが含まれます。
主要な製品: ジナクチンを含む反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応はジナクチンの酸化誘導体を生成する可能性があり、還元反応は化合物の還元型を生成する可能性があります。
4. 科学研究アプリケーション
ジナクチンは、化学、生物学、医学、産業の分野で幅広い科学研究アプリケーションを持っています。注目すべきアプリケーションには以下が含まれます。
科学的研究の応用
Dinactin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Neuropathic Pain Management:
Antifungal Activity: this compound exhibits significant antifungal activity against various pathogenic fungi, making it a potential candidate for antifungal treatments.
作用機序
ジナクチンの作用機序は、脂質膜を横切ってイオンを輸送する能力に関係しており、細胞内のイオンバランスを乱します。 このイオンフォア活性は、がん細胞の細胞増殖と生存に不可欠なWnt /β-カテニンシグナル伝達経路の阻害につながります . さらに、ジナクチンはG0 / G1期で細胞周期を停止させ、サイクリンとcdk2タンパク質の発現をダウンレギュレートし、がん細胞の増殖をさらに阻害します .
6. 類似の化合物との比較
ジナクチンは、サリノマイシン、フェイグリソリドB、フェイグリソリドCなどの他のマクロライド系抗生物質に似ています。 ジナクチンは、Wnt /β-カテニンシグナル伝達経路の特異的な阻害と強力な抗真菌活性でユニークです .
類似の化合物:
サリノマイシン: イオンフォア特性を持つ別のマクロライド系抗生物質で、抗腫瘍活性で知られています。
フェイグリソリドBおよびC: 抗真菌特性を持つマクロライド系抗生物質で、イオンフォア活性においてジナクチンに似ています.
ジナクチンの抗腫瘍および抗真菌活性のユニークな組み合わせは、Wnt /β-カテニンシグナル伝達経路の特異的な阻害と組み合わさり、他の類似の化合物とは異なります。
類似化合物との比較
Salinomycin: Another macrolide antibiotic with ionophoric properties, known for its antitumor activity.
Feigrisolide B and C: Macrolide antibiotics with antifungal properties, similar to dinactin in their ionophoric activity.
This compound’s unique combination of antitumor and antifungal activities, along with its specific inhibition of the Wnt/β-catenin signaling pathway, sets it apart from other similar compounds.
特性
IUPAC Name |
(1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-5,23-diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O12/c1-9-29-21-33-13-17-35(51-33)25(5)39(43)47-24(4)20-32-12-16-38(50-32)28(8)42(46)54-30(10-2)22-34-14-18-36(52-34)26(6)40(44)48-23(3)19-31-11-15-37(49-31)27(7)41(45)53-29/h23-38H,9-22H2,1-8H3/t23-,24-,25-,26-,27+,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGIMZKOJALMU-HXUSMMTHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)CC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)C)C)CC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20261-85-2 | |
| Record name | Dinactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020261852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,13,22,31,37,38,39,40-Octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone, 5,23-diethyl-2,11,14,20,29,32-hexamethyl-, (1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINACTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEN4Q6B74Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione, 4'-ethyl-7',8'-dihydro-4'-hydroxy-, (4'S)-](/img/structure/B7819549.png)

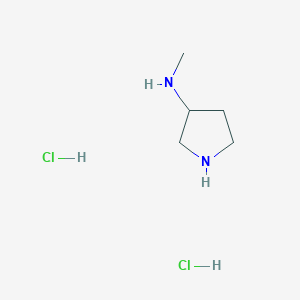

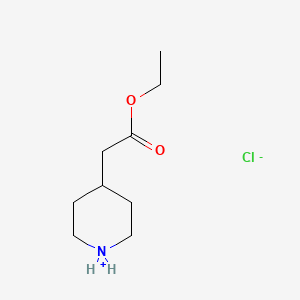
![2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]acetic acid;dichloride](/img/structure/B7819574.png)
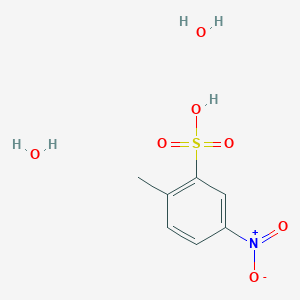

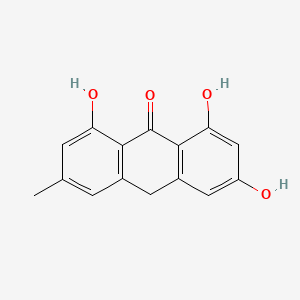

![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7819613.png)

![1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone](/img/structure/B7819645.png)
![Phenol, 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxy-](/img/structure/B7819649.png)
